molecular formula C22H22N2O6 B13832411 6-N-Phtholyl-2-N-Z-L-lysine

6-N-Phtholyl-2-N-Z-L-lysine

Cat. No.: B13832411
M. Wt: 410.4 g/mol
InChI Key: DVMLIZFWYHFLMX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

6-N-Phtholyl-2-N-Z-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce the free lysine amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both phthaloyl and benzyloxycarbonyl protecting groups, which provide enhanced protection for the lysine amino acid during synthesis. This dual protection allows for more selective and controlled reactions compared to compounds with only one protecting group .

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

(2S)-6-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C22H22N2O6/c25-19-16-10-4-5-11-17(16)20(26)24(19)13-7-6-12-18(21(27)28)23-22(29)30-14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2,(H,23,29)(H,27,28)/t18-/m0/s1

InChI Key

DVMLIZFWYHFLMX-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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